N-methyl-3-(3-furyl)alanine is a non-proteinogenic amino acid characterized by the presence of a furan ring, which contributes to its unique properties and biological activities. This compound is derived from 3-(3-furyl)alanine through N-methylation, resulting in a structure that includes a methyl group attached to the nitrogen atom of the amino group. The furan moiety is known for its aromaticity and potential reactivity in various chemical contexts, making N-methyl-3-(3-furyl)alanine a compound of interest in both synthetic and biological chemistry.
N-methyl-3-(3-furyl)alanine exhibits notable biological activities, primarily attributed to its structural features. It has been implicated in the biosynthesis of bioactive peptides produced by microorganisms. These peptides often display antimicrobial properties and may play roles in plant defense mechanisms . Additionally, studies suggest that compounds containing 3-(3-furyl)alanine residues can influence cellular signaling pathways, potentially affecting growth and differentiation processes in various organisms.
The synthesis of N-methyl-3-(3-furyl)alanine can be achieved through several methods:
N-methyl-3-(3-furyl)alanine has several applications:
Interaction studies involving N-methyl-3-(3-furyl)alanine have focused on its binding affinity to various receptors and enzymes. Research indicates that peptides containing this amino acid can exhibit different binding profiles compared to their canonical counterparts, potentially leading to altered functional responses . These interactions are crucial for understanding how modifications in peptide sequences influence biological activity.
Several compounds share structural similarities with N-methyl-3-(3-furyl)alanine. Below is a comparison highlighting its uniqueness:
| Compound | Structure | Unique Features |
|---|---|---|
| 3-(3-Furyl)alanine | Contains a furan ring | Rare amino acid found in specific peptides |
| N-Methylalanine | Methylated alanine | Commonly found in proteins; less reactive |
| 2-Aminobutyric acid | Aliphatic amino acid | Lacks aromaticity; different biological roles |
| 4-Hydroxyproline | Hydroxy derivative of proline | Important for collagen stability; not aromatic |
N-methyl-3-(3-furyl)alanine stands out due to its furan ring's presence, which imparts distinct chemical reactivity and biological functions not observed in more common amino acids.
The biosynthetic origin of N-methyl-3-(3-furyl)alanine has been elucidated through sophisticated isotope labeling experiments that demonstrate its derivation from the shikimate pathway [1] [2]. This rare amino acid represents a remarkable example of aromatic amino acid modification, where the conventional benzyl side chain of phenylalanine is replaced by a furan ring system through complex enzymatic transformations [3].
Stable isotope feeding experiments using uniformly labeled carbon-13 glycerol and specifically labeled carbon-13 glucose have provided compelling evidence for the shikimate pathway origin [1]. When Stachylidium species were fed [U-13C] glycerol and [1-13C] glucose, the resulting N-methyl-3-(3-furyl)alanine showed characteristic isotopic enrichment patterns and carbon-13 to carbon-13 coupling constants consistent with shikimate-derived biosynthesis [1] [2]. These labeling patterns distinctly ruled out direct incorporation from phenylalanine, indicating that the furan moiety arises through alternative modifications of shikimate pathway intermediates [2].
The shikimate pathway, a seven-step metabolic sequence found in bacteria, archaea, fungi, algae, and plants, normally produces the aromatic amino acids phenylalanine, tyrosine, and tryptophan [4]. The pathway begins with phosphoenolpyruvate and erythrose-4-phosphate, proceeding through shikimate and chorismate to yield prephenate, which serves as the immediate precursor to aromatic amino acids [4] [5]. In the case of N-methyl-3-(3-furyl)alanine biosynthesis, the pathway diverges at the level of tyrosine or L-3,4-dihydroxyphenylalanine through the action of specialized oxygenases [6] [7].
Recent breakthrough research has identified the specific enzymatic mechanism responsible for furan ring formation through the characterization of RhzB dioxygenase in Mycetohabitans endofungorum [8] [6] [7]. This heme-dependent aromatic oxygenase represents a novel class of enzymes capable of converting tyrosine and L-3,4-dihydroxyphenylalanine directly to 3-furylalanine through oxidative ring contraction [6] [7]. The enzyme belongs to the newly defined heme-dependent aromatic oxygenase superfamily, expanding beyond the traditional tryptophan 2,3-dioxygenase classification [9].
| Table 1: Isotope Labeling Studies and Biosynthetic Precursors | ||||
|---|---|---|---|---|
| Precursor | Organism | Incorporation Pattern | Evidence Type | Reference |
| [U-13C] glycerol | Stachylidium sp. | Shikimate pathway labeling | 13C-13C coupling constants | [1] [2] |
| [1-13C] glucose | Stachylidium sp. | Shikimate pathway labeling | Isotopic enrichment | [1] [2] |
| L-tyrosine | Mycetohabitans endofungorum | Direct precursor to Fua | Isotope feeding studies | [8] [6] [7] |
| L-DOPA | Mycetohabitans endofungorum | Direct precursor to Fua | Isotope feeding studies | [8] [6] [7] |
| Phenylalanine | Stachylidium sp. | No significant incorporation | Negative control | [2] |
The production of N-methyl-3-(3-furyl)alanine in fungal systems represents a fascinating example of endosymbiotic biosynthesis, where bacterial endosymbionts within fungal hosts are responsible for the actual metabolite production [3] [10] [8]. The marine-derived fungus Stachylidium species, isolated from the sponge Callyspongia species cf. C. flammea, produces N-methylated cyclic peptides containing this rare amino acid through cultivation on biomalt medium supplemented with sea salt [1] [11].
Stachylidium species 293 K04 has emerged as a prolific producer of N-methyl-3-(3-furyl)alanine-containing compounds, yielding the endolides A through D series of tetrapeptides [1] [12]. These marine-derived fungi demonstrate remarkable biosynthetic capabilities when maintained under specific culture conditions that mimic their natural marine environment [11] [13]. The fungal production system requires careful optimization of salinity, nutrient composition, and cultivation parameters to achieve maximal secondary metabolite yields [11].
The Rhizopus microsporus system presents an even more complex biosynthetic scenario, where the apparent fungal production of rhizonins A and B is actually mediated by bacterial endosymbionts [14] [8]. Initially, rhizonins were attributed to fungal biosynthesis, but subsequent investigations revealed that Burkholderia endofungorum, residing as an intracellular endosymbiont within R. microsporus, is the true producer of these N-methyl-3-(3-furyl)alanine-containing heptapeptides [3] [10] [8]. This discovery fundamentally altered the understanding of fungal secondary metabolite production and highlighted the critical role of endosymbiotic bacteria in apparent fungal biosynthesis [8] [15].
The endosymbiotic relationship in R. microsporus is obligate, with the bacterial partner being essential for fungal sporulation and reproduction [16] [17]. Phylogenetic analyses of multiple R. microsporus strains from diverse global locations have confirmed that all harbor closely related Burkholderia endofungorum strains, suggesting an ancient and stable endosymbiotic association [15]. The bacterial endosymbionts possess specialized type III secretion systems that facilitate their maintenance within the fungal host and enable coordinated secondary metabolite production [17].
More recent taxonomic reassignment has reclassified the rhizonin-producing endosymbiont as Mycetohabitans endofungorum, reflecting improved understanding of bacterial phylogeny and host-symbiont relationships [8] [6]. This organism represents a highly specialized endofungal bacterium with a reduced genome optimized for intracellular survival and secondary metabolite production [16].
| Table 2: Natural Occurrence of N-methyl-3-(3-furyl)alanine Producing Organisms | ||||
|---|---|---|---|---|
| Organism | Host/Source | Compound Produced | Location | Reference |
| Stachylidium sp. 293 K04 | Sponge Callyspongia sp. cf. C. flammea | Endolides A-D | Bare Island, Sydney, Australia | [1] [3] [12] |
| Rhizopus microsporus | Fungal host | Rhizonins A-B (via endosymbiont) | Various global locations | [14] [8] |
| Burkholderia endofungorum | Endosymbiont in Rhizopus microsporus | Rhizonins A-B | Various global locations | [3] [10] [8] |
| Mycetohabitans endofungorum | Endosymbiont in Rhizopus microsporus | Rhizonins A-B | Various global locations | [8] [6] |
| Streptomyces bingchenggensis | Independent bacterial species | Bingchamide B | Not specified | [3] [18] |
N-methyl-3-(3-furyl)alanine serves as a crucial building block in non-ribosomal peptide synthesis, where it is incorporated into bioactive peptides through the action of non-ribosomal peptide synthetases [3] [18] [19]. These multi-modular enzyme complexes function independently of ribosomes to assemble peptides from amino acid building blocks, including both proteinogenic and non-proteinogenic amino acids [19] [20].
The incorporation of N-methyl-3-(3-furyl)alanine into peptides occurs through the adenylation domain recognition and activation mechanism characteristic of non-ribosomal peptide synthetases [20] [21]. Each adenylation domain within the synthetase complex exhibits substrate specificity, recognizing and activating particular amino acids for peptide bond formation [21]. The rare nature of N-methyl-3-(3-furyl)alanine requires specialized adenylation domains with evolved active sites capable of accommodating the bulky furan ring system and N-methyl group [3].
The endolides represent exemplary products of non-ribosomal peptide synthesis incorporating N-methyl-3-(3-furyl)alanine [1] [12]. These cyclic tetrapeptides contain two N-methyl-3-(3-furyl)alanine residues arranged in specific sequences that confer unique biological activities [1]. The cyclic architecture of endolides is achieved through intramolecular cyclization catalyzed by thioesterase domains within the non-ribosomal peptide synthetase assembly [12].
Similarly, the rhizonins A and B represent larger heptapeptide products where N-methyl-3-(3-furyl)alanine residues are incorporated alongside conventional amino acids such as valine, allo-isoleucine, leucine, and N-methylalanine [14] [8]. The biosynthetic gene cluster responsible for rhizonin production contains multiple non-ribosomal peptide synthetase modules, each responsible for incorporating specific amino acids in the predetermined sequence [8] [7].
The bingchamide B peptide from Streptomyces bingchenggensis represents another example of N-methyl-3-(3-furyl)alanine incorporation through non-ribosomal peptide synthesis [3] [18]. The discovery of the bingchamide biosynthetic gene cluster was facilitated by genome mining approaches targeting genes encoding enzymes similar to RhzB dioxygenase [7].
The structural diversity of N-methyl-3-(3-furyl)alanine-containing peptides reflects the modularity and flexibility of non-ribosomal peptide synthetase systems [19] [22]. These enzyme complexes can be engineered or evolved to produce novel peptides with altered amino acid sequences and biological properties [22]. The presence of N-methylation further enhances peptide stability and bioactivity by reducing proteolytic susceptibility and modifying conformational properties [3].
| Table 3: Key Enzymes in N-methyl-3-(3-furyl)alanine Biosynthesis | ||||
|---|---|---|---|---|
| Enzyme/Gene | Function | Organism | Enzyme Type | Reference |
| RhzB dioxygenase | Converts tyrosine/L-DOPA to 3-furylalanine | Mycetohabitans endofungorum | Heme-dependent aromatic oxygenase | [8] [6] [7] |
| Non-ribosomal peptide synthetase modules | Incorporates Fua into peptides | Various organisms | Non-ribosomal peptide synthetase | [3] [18] [19] [20] |
| Shikimate pathway enzymes | Produces aromatic precursors | All shikimate pathway organisms | Multiple enzyme classes | [4] [5] |
| Tyrosine hydroxylase-like | Hydroxylates tyrosine to L-DOPA | Mycetohabitans endofungorum | Aromatic amino acid hydroxylase | [23] [6] |
| Chorismate mutase | Converts chorismate to prephenate | Shikimate pathway organisms | Chorismate-utilizing enzyme | [4] [5] |
The ecological significance of N-methyl-3-(3-furyl)alanine production in marine fungi-sponge symbiosis extends far beyond simple metabolite biosynthesis, encompassing complex chemical defense systems, nutrient cycling, and competitive interactions within marine ecosystems [24] [25] [26]. Marine sponges serve as prolific hosts for diverse microbial communities, with fungi representing a significant component of these endosymbiotic associations [25] [27] [28].
The Stachylidium species-Callyspongia sponge association exemplifies the sophisticated chemical ecology underlying marine symbiosis [1] [11] [13]. The production of endolides and other N-methyl-3-(3-furyl)alanine-containing metabolites likely serves multiple ecological functions, including protection against marine pathogens, deterrence of predators, and competitive exclusion of other microorganisms [11] [27]. These secondary metabolites contribute to the overall chemical defense arsenal of the sponge holobiont, the collective organism comprising the sponge host and its microbial symbionts [27] [28].
Marine sponges filter enormous volumes of seawater, processing up to 10,000 body volumes per day, making them critical mediators of biogeochemical fluxes in coastal environments [26]. The endosymbiotic fungi within these filter-feeding organisms play essential roles in nutrient processing, organic matter degradation, and metabolite production that influences local marine chemistry [26] [29]. The production of bioactive compounds like N-methyl-3-(3-furyl)alanine-containing peptides represents an adaptation to the competitive marine environment where chemical warfare is commonplace [27] [29].
The structural specificity of endosymbiotic fungal communities within sponges demonstrates host-controlled selection for particular microbial partners [24] [28]. Studies of marine sponge microbiomes reveal that fungal communities are significantly partitioned by host identity and differ markedly from fungi in the surrounding water column [29] [28]. This host specificity suggests co-evolutionary relationships where sponges have evolved mechanisms to selectively cultivate fungi capable of producing beneficial secondary metabolites [28].
The endosymbiotic microbiome of marine sponges exhibits remarkable functional specificity, with intracellular fungi possessing unique metabolic capabilities distinct from extracellular or water-column microorganisms [24]. These endosymbionts often harbor specialized biosynthetic gene clusters encoding non-ribosomal peptide synthetases and other secondary metabolite biosynthetic machinery [27]. The production of N-methyl-3-(3-furyl)alanine-containing compounds represents just one example of the sophisticated chemical arsenal maintained by these symbiotic systems [25] [27].
The ecological impact of marine fungi-sponge symbiosis extends to broader ecosystem functions, including the marine phosphorus cycle and organic carbon processing [26]. Sponge endosymbionts contribute to polyphosphate production and storage, influencing nutrient availability in reef environments [26]. The secondary metabolites produced by endosymbiotic fungi also impact local microbial community structure through antimicrobial activities that shape the surrounding marine microbiome [27] [29].
Climate change and anthropogenic impacts on marine ecosystems pose significant threats to these delicate symbiotic relationships [29]. Ocean acidification, temperature increases, and pollution can disrupt sponge-microbe associations, potentially leading to loss of secondary metabolite production and reduced ecosystem resilience [29]. Understanding the ecological significance of N-methyl-3-(3-furyl)alanine production in marine symbiosis therefore has important implications for marine conservation and ecosystem management [25] [29].
| Table 4: Marine Fungi-Sponge Symbiosis and Secondary Metabolite Production | ||||
|---|---|---|---|---|
| Sponge Host | Fungal Symbiont | Secondary Metabolites | Ecological Function | Reference |
| Callyspongia sp. cf. C. flammea | Stachylidium sp. | Endolides, stachylines | Chemical defense, symbiotic nutrition | [1] [11] [13] |
| Lamellodysidea herbacea | Alternaria destruens | Antioxidant compounds | Oxidative stress response | [25] |
| Euryspongia arenaria | Various endosymbiotic taxa | Various bioactive compounds | Nutrient cycling, host protection | [24] |
| Hymeniacidon perleve | Aspergillus versicolor | Dihydrosterigmatocystin derivatives | Antimicrobial activity | [27] |
| General sponge hosts | Various marine fungi | Diverse antimicrobial agents | Chemical defense, competition | [27] [29] [28] |
The hydantoin methodology has emerged as one of the most versatile approaches for synthesizing α-substituted amino acids, including N-methyl-3-(3-furyl)alanine derivatives. The hydantoin ring system serves as both a protecting group and an activating platform for subsequent transformations [5] [6].
The classical approach involves the formation of 5-(2-furyl)-5-methylhydantoin from 2-furyl methyl ketone via potassium cyanate-mediated cyclization followed by hydrochloric acid hydrolysis [5]. This method demonstrated that α-(2-furyl)alanine could be prepared through the corresponding hydantoin intermediate, establishing the foundational methodology that would later be adapted for 3-furyl derivatives. The amino acid product was characterized through its N-phenylcarbamyl derivative, which could be converted to the 3-phenylhydantoin by treatment with boiling glacial acetic acid [5].
Modern hydantoin-based approaches have incorporated asymmetric synthesis strategies to access enantiomerically pure products. The Staudinger cyclization route utilizes azido glycine benzyl ester derivatives with triphenylphosphine to generate O-acyl isourea intermediates that subsequently cyclize to form hydantoin products [7]. However, this method suffers from low regiocontrol, typically yielding 3:1 mixtures of regioisomers due to conformational constraints in cyclic systems [7].
More recent developments have focused on tandem amination-arylation sequences using silyl ketene acetals and azocarboxamide reagents. The KHMDS-mediated tandem reaction employs 3.0 equivalents of potassium hexamethyldisilazide at temperatures ranging from -78°C to -40°C, achieving yields of 75% with excellent regioselectivity [7]. This approach has been further refined through silver-catalyzed amination-arylation using 10 mol% silver triflate in tetrahydrofuran solvent, achieving 85% yields with complete regioselectivity [7].
The asymmetric α-arylation via hydantoin intermediates represents a particularly elegant approach for quaternary amino acid synthesis. This method involves the formation of imidazolidinone derivatives followed by base-induced enolate formation and subsequent aryl migration. The process typically achieves 40-75% yields with high diastereoselectivity, making it suitable for large-scale synthesis of α-arylated quaternary amino acids [8].
The development of asymmetric methodologies for β-substituted alanine derivatives has been crucial for accessing enantiomerically pure N-methyl-3-(3-furyl)alanine. These approaches rely on chiral auxiliaries, catalytic asymmetric transformations, and stereoselective alkylation reactions [9] [10].
The titanium-mediated ester enolate addition to tert-butanesulfinyl imines has proven highly effective for β-amino acid synthesis. Addition of Ti(Oi-Pr)₃ ester enolates to both aldimines and ketimines provides β-substituted, α,β- and β,β-disubstituted derivatives in 78-95% yields with diastereoselectivities exceeding 90:10 [9]. The N-sulfinyl-β-amino ester products serve as versatile intermediates for both solution-phase and solid-phase synthetic transformations [9].
Perhydropyrimidin-4-one alkylation methodology offers an alternative route through β-alanine derivatives. The 2-phenylperhydropyrimidin-4-one system, derived from inexpensive β-alanine, can be alkylated with excellent diastereoselectivity (>95:5) via the corresponding enolate [10]. The high stereoselectivity observed results from steric hindrance generated by the axial disposition of the phenyl group at the 2-position, which directs addition from the enolate face opposite to this group [10].
Chiral sulfinyl imine methodology has expanded the substrate scope for asymmetric β-amino acid synthesis. The addition reactions provide β-amino ester products with high diastereoselectivity (80-92% yields) and can accommodate a broad range of substitution patterns including β-substituted, α,β- and β,β-disubstituted variants [9]. These products can be further employed as versatile intermediates for peptide synthesis applications [9].
The development of efficient N-methylation strategies has been essential for incorporating N-methyl-3-(3-furyl)alanine into peptide structures while maintaining backbone integrity and biological activity [12] [13] [14].
Bioconjugation with borosin methyltransferases represents a groundbreaking chemoenzymatic approach for backbone N-methylation. The MroM₁₋₃₇₃Cys scaffold from Mycena rosella can be linked via heterobifunctional cross-linkers to any peptide substrate of choice [12] [13]. This system operates under aqueous conditions at room temperature with reaction times of 15-30 minutes, offering exceptional substrate tolerance including peptides with non-proteinogenic residues [12]. The approach is both reversible and scalable, providing a general framework for backbone N-methylation that may facilitate the production of large libraries of N-methylated peptides [13].
Chemical N-methylation using sodium hydride and methyl iodide has been optimized for N-benzyloxycarbonyl-protected amino acids. This method employs 3 molar equivalents of sodium hydride and 8 molar equivalents of methyl iodide in neat tetrahydrofuran at room temperature for 24 hours [15]. The selectivity is remarkable, with virtually no ester formation observed, making it particularly suitable for amino acid derivatives where carboxyl group protection is critical [15].
RiPP enzyme-mediated modification offers a complementary approach through the use of promiscuous biosynthetic enzymes. PatA protease and PsnB cyclase from plesiocin biosynthetic pathways can efficiently process N-methylated substrates, enabling both in vivo and in vitro macrocyclization of backbone-methylated peptides [14] [16]. This methodology is particularly valuable for preparing cyclic N-methylated peptides that exhibit enhanced biological stability and membrane permeability [14].
Solid-phase peptide synthesis approaches using Fmoc-N-methyl amino acids have become routine for linear and cyclic peptide preparation. Standard SPPS conditions can accommodate N-methyl residues, though lower substitution resins (0.69 mmol/g) may be required to avoid steric hindrance during coupling reactions [14]. Double coupling protocols with extended reaction times (40 minutes) and capping steps help ensure complete incorporation of sterically demanding N-methyl residues [14].
Enzymatic iterative methylation using SAM-dependent methyltransferases provides site-specific modification capabilities. These systems operate under physiological pH conditions with metal cofactors, offering precise control over methylation sites within core peptide sequences [17]. The iterative nature of these enzymes allows for multiple methylation events on the same substrate, enabling the preparation of heavily N-methylated peptides [17].
The furan ring system in N-methyl-3-(3-furyl)alanine presents significant stability challenges under various pH conditions, requiring careful consideration of reaction and storage conditions [18] [19] [20].
Under strong acidic conditions (pH < 2), the furan ring exhibits high instability and undergoes ring-opening reactions. Density functional theory studies with Car-Parrinello molecular dynamics have revealed that protonation at the Cα position is kinetically favored by 7 kcal/mol compared to Cβ position protonation [19]. The protonation leads to nucleophilic attack by solvent molecules, forming 2,5-dihydro-2-furanol or 2,3-dihydro-3-furanol intermediates [19]. Subsequent protonation at the ring oxygen initiates complete ring opening, ultimately yielding 4-hydroxy-2-butenal as the major degradation product [19].
During solid-phase peptide synthesis, the furyl group is particularly susceptible to degradation in the presence of trifluoroacetic acid and cation scavengers such as ethanedithiol and propanedithiol [18]. The major by-product corresponds to a bis-dithioacetal formed after acidic hydrolysis of the furyl group [18]. To minimize these side reactions, cleavage cocktails containing water and triisopropylsilane or 3,6-dioxa-1,8-octanedithiol in trifluoroacetic acid have proven effective [18].
Under moderate acidic conditions (pH 2-4), the furan ring shows moderate instability with the formation of partially opened furan derivatives. The N-methyl group remains relatively stable under these conditions, though prolonged exposure should be avoided [18]. Protective strategies include avoiding dithiol-containing scavengers during peptide cleavage and using optimized TFA cocktails that minimize furan ring degradation [18].
At physiological pH (7.4), N-methyl-3-(3-furyl)alanine exists predominantly as a zwitterion with both the furan ring and N-methyl group remaining stable [21]. The carboxylic acid group (pKa ≈ 2) exists in its anionic form while the amino group (pKa ≈ 9) carries a positive charge, resulting in no significant degradation under these conditions [21].
Moderate basic conditions (pH 8-10) generally maintain both furan ring and N-methyl group stability. The compound can tolerate standard peptide synthesis and purification conditions within this pH range without significant degradation [22]. However, extended exposure to strongly basic conditions (pH > 10) may lead to potential degradation through hydrolysis mechanisms, particularly affecting the N-methyl amide bonds [22].